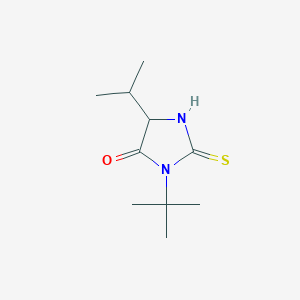

3-tert-Butyl-5-isopropyl-2-thiohydantoin

Cat. No. B8316809

M. Wt: 214.33 g/mol

InChI Key: DLUNHXKILPKJFL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07919630B2

Procedure details

Sparteine (0.94 g, 0.0040 mol) was dissolved in 2 mL of THF in a flask equipped with a magnetic stirrer, septum, and nitrogen pressure. The flask was immersed in a −40° bath, and a 1.6 M ethereal solution of methyllithium (2.5 mL, 0.0040 mol) was added by syringe. Then a solution of 3-t-butyl-5-ethylidenethiohydantoin (0.20 g, 0.0010 mol) in 2 mL of THF was added dropwise by syringe over 20 min. After 1 hr, HPLC analysis showed no starting material. The reaction mixture was diluted with 5 mL of saturated aqueous NH4Cl, then 4 mL of 1 M HCl, and then 10 mL of EtOAc. The layers were separated, and the organic layer was washed with 2×30 mL of 1 M HCl. The solvent was removed at aspirator pressure, and the residue was reconcentrated×3 from small amounts of dichloromethane. An HPLC trace at 270 nm revealed a purity of only 71% for the major product, although there was no major impurity. NMR (CDCl3) δ 8.5 (bs, 1H), 3.8 (m, 1H), 0.9-2.8 (m, 16H). It is notable that the methyls of the isopropyl group are magnetically nonequivalent.

Name

Sparteine

Quantity

0.94 g

Type

reactant

Reaction Step One

[Compound]

Name

ethereal solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

3-t-butyl-5-ethylidenethiohydantoin

Quantity

0.2 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1C[C@H]2N(C[C@@H]3[C@@H]4CCCCN4C[C@H]2C3)CC1.C[Li].[C:20]([N:24]1[C:28](=[O:29])[C:27](=[CH:30][CH3:31])[NH:26][C:25]1=[S:32])([CH3:23])([CH3:22])[CH3:21].Cl>C1COCC1.[NH4+].[Cl-].CCOC(C)=O>[C:20]([N:24]1[C:28](=[O:29])[CH:27]([CH:30]([CH3:1])[CH3:31])[NH:26][C:25]1=[S:32])([CH3:23])([CH3:22])[CH3:21] |f:5.6|

|

Inputs

Step One

|

Name

|

Sparteine

|

|

Quantity

|

0.94 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

ethereal solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Li]

|

Step Three

|

Name

|

3-t-butyl-5-ethylidenethiohydantoin

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N1C(NC(C1=O)=CC)=S

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

[NH4+].[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was immersed in a −40°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed with 2×30 mL of 1 M HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed at aspirator pressure

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)N1C(NC(C1=O)C(C)C)=S

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |